molecular formula C9H9ClN2O B2664714 2-(1H-Pyrazol-4-yl)phenol;hydrochloride CAS No. 2361635-68-7

2-(1H-Pyrazol-4-yl)phenol;hydrochloride

Cat. No.: B2664714
CAS No.: 2361635-68-7
M. Wt: 196.63
InChI Key: OLYLBVGBSDAEHV-UHFFFAOYSA-N
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Description

“2-(1H-Pyrazol-4-yl)phenol;hydrochloride” is an organic building block useful in chemical synthesis studies . It’s a part of the influential family of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .


Synthesis Analysis

The synthesis of “this compound” involves the use of commercially available o-phenylenediamine and chloro(trimethyl)-silane . The mixture is heated at 90°C for 3 hours in a flask allowing access to ambient air .


Molecular Structure Analysis

The molecular structure of “this compound” has been characterized by means of X-ray diffraction, UV–Vis, FTIR, 1 H-NMR, 13 C-NMR, and two-dimensional NMR experiments .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and involve strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) . These variations give the pyrazoles diverse and valuable synthetical, biological, and photophysical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a solid form and a molecular weight of 223.70 . More specific properties like melting point, boiling point, and density are not available for this exact compound, but similar compounds have been analyzed .

Scientific Research Applications

  • Antifungal Activity : Pyrazolo[1,5-a]pyrimidines derivatives, which are structurally related to 2-(1H-Pyrazol-4-yl)phenol, have shown significant antifungal abilities against various phytopathogenic fungi (Zhang et al., 2016).

  • Computational Analysis : Molecular structure and spectroscopic data for compounds like 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazol-4-yl}phenol have been obtained through Density Functional Theory (DFT) calculations, indicating their potential biological effects (Viji et al., 2020).

  • Corrosion Inhibition : Bipyrazolic isomers, including compounds similar to 2-(1H-Pyrazol-4-yl)phenol, have been investigated for their ability to inhibit corrosion of steel in acidic solutions, demonstrating significant inhibition efficiencies (Tebbji et al., 2005).

  • Chemical Synthesis and Characterization : The synthesis and characterization of linear trimetallic systems using mixed functionality pyrazole/phenol ligands, such as 2-hydroxyphenylbis(pyrazolyl)methane, indicate their potential application in various fields of chemistry (Higgs et al., 1998).

  • Antimicrobial Activity : Some derivatives of 2-(1H-Pyrazol-4-yl)phenol have been shown to possess significant antimicrobial activity against various bacterial and fungal strains (Ashok et al., 2016).

  • Biological Evaluation : Novel 2-(1,3-diaryl- 4,5-dihydro-1H-pyrazol-5-yl)phenol derivatives have been synthesized and evaluated for their inhibitory activity against B-Raf kinase, showing promising anti-tumor activity (Yang et al., 2014).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The synthesis of pyrazole derivatives like “2-(1H-Pyrazol-4-yl)phenol;hydrochloride” is an important area of organic chemistry due to their diverse applications . Future research will likely continue to focus on preparing this functional scaffold and finding new and improved applications .

Properties

IUPAC Name

2-(1H-pyrazol-4-yl)phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O.ClH/c12-9-4-2-1-3-8(9)7-5-10-11-6-7;/h1-6,12H,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYLBVGBSDAEHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CNN=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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